Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)

1,3-Dioxolan-2-one, 4-propyl- structure
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
Numero CAS:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26

1,3-Dioxolan-2-one, 4-propyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Dioxolan-2-one, 4-propyl-
    • 4-propyl-1,3-dioxolan-2-one
    • 4-Propyl-1,3-dioxolan-2-one (ACI)
    • Carbonic acid, cyclic propylethylene ester (7CI)
    • Carbonic acid, propylethylene ester (6CI)
    • 1,2-Pentanediol carbonate
    • 1,2-Pentylene carbonate
    • 4-Propyl-1,3-dioxolidin-2-one
    • SCHEMBL164146
    • DTXSID30548405
    • CS-0134586
    • E81658
    • AS-82213
    • 89489-56-5
    • 1,3-Dioxolan-2-one,4-propyl
    • Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
    • Chiave InChI: AUXJVUDWWLIGRU-UHFFFAOYSA-N
    • Sorrisi: O=C1OC(CCC)CO1

Proprietà calcolate

  • Massa esatta: 130.062994177g/mol
  • Massa monoisotopica: 130.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 111
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 35.5Ų

1,3-Dioxolan-2-one, 4-propyl- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P008882-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$161.00 2024-04-20
1PlusChem
1P008882-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$625.00 2024-04-20
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2024-06-07
eNovation Chemicals LLC
Y1248732-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1248732-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
5g
$660 2024-06-07
A2B Chem LLC
AD83106-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$56.00 2024-04-19
A2B Chem LLC
AD83106-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
250mg
$80.00 2024-04-19
A2B Chem LLC
AD83106-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$175.00 2024-04-19
A2B Chem LLC
AD83106-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$694.00 2024-04-19
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2025-02-24

1,3-Dioxolan-2-one, 4-propyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 1 h, 125 °C
Riferimento
An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system
Veldurthy, Bhaskar; Figueras, Francois, Chemical Communications (Cambridge, 2004, (6), 734-735

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline ,  Zinc triflate Solvents: N-Methyl-2-pyrrolidone ;  3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Riferimento
Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide
Zhang, Qiao; Yuan, Hao-Yu; Lin, Xiao-Tao; Fukaya, Norihisa; Fujitani, Tadahiro; et al, Green Chemistry, 2020, 22(13), 4231-4239

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: 1852525-54-2 ;  1 MPa, 120 °C; 3 h, 120 °C
Riferimento
Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5]
Hu, Yu-Lin; Lu, Ming; Yang, Xue-Lin, RSC Advances, 2015, 5(83), 67886-67891

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide ,  Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ;  12 h, 1 atm, rt
Riferimento
Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2
Carrasco, Sergio ; Sanz-Marco, Amparo; Martin-Matute, Belen, Organometallics, 2019, 38(18), 3429-3435

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ;  24 h, 60 °C
1.2 1 atm, 60 °C → rt
Riferimento
Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions
Liu, Shiyao; Suematsu, Naoki; Maruoka, Keiji; Shirakawa, Seiji, Green Chemistry, 2016, 18(17), 4611-4615

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ;  10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Riferimento
CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates
Seo, Changhyeon ; Kim, Seong Eon; Kim, Hyunjin ; Jang, Hye-Young, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide ,  2414116-88-2 ;  24 h, 40 °C
Riferimento
Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation
Yang, Fan; Li, Yusen; Zhang, Ting; Zhao, Ziqiang; Xing, Guolong; et al, Chemistry - A European Journal, 2020, 26(20), 4510-4514

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ;  1 atm, rt
1.2 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 55 °C
Riferimento
Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions
Zhang, Jing-Jie; Li, Shi-Ming; Shi, Yi; Hu, Qiao-Li; Wang, Huan; et al, New Journal of Chemistry, 2020, 44(27), 11817-11823

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ;  1 atm, 25 °C
Riferimento
Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode
Wu, Laxia; Yang, Hengpan; Wang, Huan; Lu, Jiaxing, RSC Advances, 2015, 5(30), 23189-23192

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Triethylene glycol ,  Potassium iodide ;  24 h, 1 atm, 40 °C
Riferimento
Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kaneko, Shiho; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Dicobalt octacarbonyl ;  1 h, 180 °C
Riferimento
Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of Organic Chemistry, 2014, 50(7), 948-952

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ;  5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
Riferimento
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kumatabara, Yusuke; Okada, Megumi; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 2097081-09-7 ;  2 h, 0.8 MPa, 100 °C
Riferimento
Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates
Hu, Yu Lin; Xing, Rong, Catalysis Letters, 2017, 147(6), 1453-1463

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ;  5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Riferimento
Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases
Shen, Yu-Mei; Duan, Wei-Liang; Shi, Min, European Journal of Organic Chemistry, 2004, (14), 3080-3089

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Zinc iodide ,  Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ;  12 h, rt
1.2 rt
Riferimento
Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions
Ma, Dingxuan; Li, Jixin; Liu, Kang; Li, Baiyan; Li, Chunguang; et al, Green Chemistry, 2018, 20(23), 5285-5291

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Potassium bromide ,  Cobalt dinitrate ,  2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ;  5 h, 0.6 MPa, 100 °C
Riferimento
Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions
Wu, Fengtian ; Lin, Yu, Applied Organometallic Chemistry, 2020, 34(3),

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Dichloromethane ,  Niobium pentoxide Solvents: Dimethylformamide ;  12 h, 5 MPa, 423 K; 423 K → rt
Riferimento
Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent
Aresta, Michele; Dibenedetto, Angela; Gianfrate, Libero; Pastore, Carlo, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Tetraethylammonium tetrafluoroborate ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 60 °C
Riferimento
Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes
Wu, La-Xia; Wang, Huan; Tu, Zhuo-Ying; Ding, Bin-Bin; Xiao, Yan; et al, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549

1,3-Dioxolan-2-one, 4-propyl- Raw materials

1,3-Dioxolan-2-one, 4-propyl- Preparation Products

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd